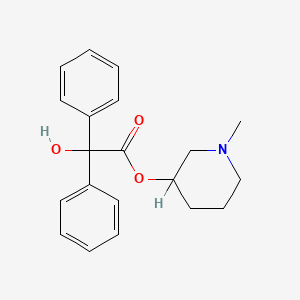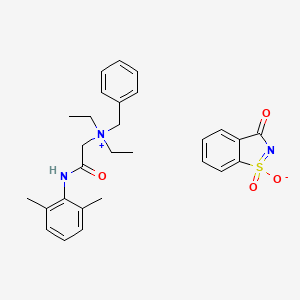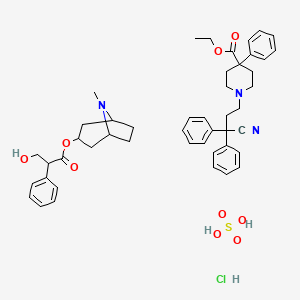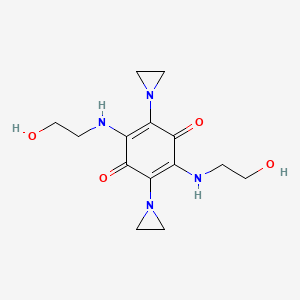
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(2-hydroxyethylamino)-3,6-diaziridinylbenzoquinone is a member of the class of 1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogens at positions 2 and 5 have been replaced by aziridin-1-yl groups while the hydrogens at positions 3 and 6 have been replaced by (2-hydroxyethyl)amino groups. It has a role as an antineoplastic agent and an alkylating agent. It is a member of aziridines, an enamine, a primary alcohol, a secondary amino compound and a member of 1,4-benzoquinones.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Stability
- Betteridge et al. (1990) studied the pharmacokinetics of 2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ) during a clinical trial. They observed alpha and beta plasma decays with specific half-lives and concluded that the plasma area under the curve (AUC) was linearly related to the dosage (Betteridge, Bosanquet, & Gilby, 1990).
- Bosanquet and McLoughlin (2004) investigated the stability of BZQ in aqueous solutions, finding it most stable at pH 9. They noted its reduced stability at other pH levels and suggested optimal conditions for its administration to patients (Bosanquet & McLoughlin, 2004).
Interaction with DNA
- Hartley et al. (1991) explored the DNA cross-linking and sequence selectivity of aziridinylbenzoquinones, including BZQ. They discovered a unique reaction at 5'-GC-3' sequences with BZQ upon reduction, suggesting its specific interaction with DNA (Hartley et al., 1991).
Biochemical and Electrophysical Properties
- Butler, Hoey, and Lea (1987) studied the semiquinone radicals produced from BZQ and another compound. They observed that BZQ semiquinone radicals were unstable in the presence of oxygen, offering insights into its biochemical behavior (Butler, Hoey, & Lea, 1987).
- Driebergen et al. (1990) investigated the electrochemical properties of BZQ, contributing to the understanding of its reduction mechanism and the effects of various substituents on its electrochemical behavior (Driebergen et al., 1990).
Therapeutic Applications and Trials
- Poochikian and Cradock (1981) described the kinetics of BZQ in aqueous solutions, helping to understand its behavior in pharmaceutical formulations and its potential as an antitumor agent (Poochikian & Cradock, 1981).
- Feun et al. (2004) conducted a phase II trial of BZQ in patients with recurrent primary brain tumors, providing valuable data on its effectiveness and toxicity in a clinical setting (Feun et al., 2004).
Eigenschaften
CAS-Nummer |
59886-54-3 |
|---|---|
Produktname |
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone |
Molekularformel |
C14H20N4O4 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3,6-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20N4O4/c19-7-1-15-9-11(17-3-4-17)14(22)10(16-2-8-20)12(13(9)21)18-5-6-18/h15-16,19-20H,1-8H2 |
InChI-Schlüssel |
MXNZCIQNSJMZST-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO |
Kanonische SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO |
Andere CAS-Nummern |
59886-54-3 |
Synonyme |
2,5-bis (2-hydroxyethylamino)-3,6-diaziridinyl-1,4-benzoquinone 2,5-BZQ 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone NSC 224070 NSC-224070 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



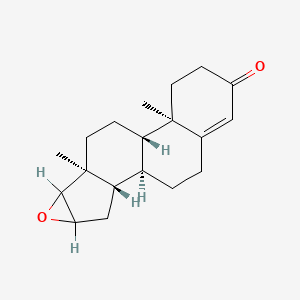
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)

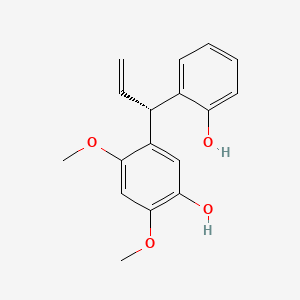
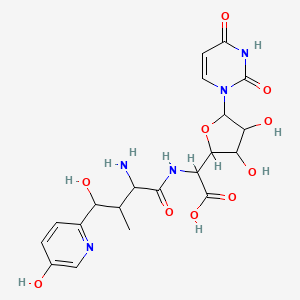
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
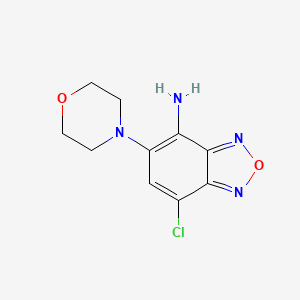

![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)
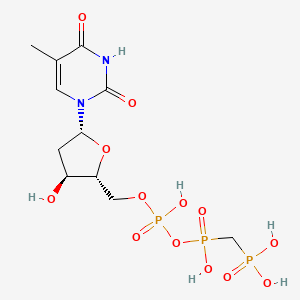
![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
